3-Hydroxypyrrolidine-1-carboxamide
Description
Overview of the Pyrrolidine-1-carboxamide (B1295368) Scaffold in Chemical Biology
The pyrrolidine (B122466) ring is a five-membered, nitrogen-containing heterocycle that is a prevalent feature in a wide array of natural products and synthetic drugs. nih.govsci-hub.se Its structural flexibility and ability to form key interactions with biological targets make it a "privileged scaffold" in medicinal chemistry. When functionalized as a pyrrolidine-1-carboxamide, this scaffold provides a robust platform for creating diverse libraries of compounds.
The N-carboxypyrrolidine scaffold is a core component of several approved drugs, demonstrating its clinical relevance. nih.gov Research has shown that derivatives of pyrrolidine-1-carboxamide exhibit a range of biological activities, including anti-cancer and anti-biofilm properties. nih.gov For instance, a scaffold-hopping strategy in drug discovery programs has led to the replacement of other chemical groups with a pyrrolidinyl urea (B33335) (a type of carboxamide) to enhance properties like solubility, which is a critical factor for a compound's potential as a drug. nih.govacs.org
Role of the 3-Hydroxypyrrolidine Moiety in Advanced Chemical Structures
The inclusion of a hydroxyl group at the 3-position of the pyrrolidine ring is a strategic design element in medicinal chemistry. This hydroxyl group can serve several purposes. Firstly, it introduces a key hydrogen bond donor and acceptor, which can lead to stronger and more specific interactions with a biological target. Secondly, it provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives. cymitquimica.com
The 3-hydroxypyrrolidine moiety is often used to create conformationally restricted analogues of more flexible molecules. researchgate.net By limiting the number of possible shapes (conformations) a molecule can adopt, chemists can enhance its potency for a specific target and improve its selectivity over other related targets, which can lead to fewer side effects. researchgate.net The specific stereochemistry of the hydroxyl group (whether it is in the (R) or (S) configuration) is often crucial for biological activity. ontosight.ai For example, the 3-hydroxypyrrolidine "cap" has been successfully used in the synthesis of potent histone deacetylase (HDAC) inhibitors. acs.org
Contemporary Significance of 3-Hydroxypyrrolidine-1-carboxamide Derivatives in Research
The contemporary significance of this compound is most prominently illustrated by its incorporation into highly specific and potent kinase inhibitors. A notable example is the compound (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, also known as Larotrectinib. google.comnewdrugapprovals.org
This complex molecule is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of proteins (TrkA, TrkB, and TrkC). google.comgoogle.com Overactivity of Trk kinases is associated with the growth and metastasis of various cancers. google.com Larotrectinib, which incorporates the this compound moiety, has been developed and approved for the treatment of a range of cancers that have a specific genetic feature (a neurotrophic receptor tyrosine kinase gene fusion). google.comgoogle.com The development of this molecule underscores the utility of the this compound structure in creating targeted therapies. google.com.nagoogleapis.com Research into this and similar derivatives is ongoing, focusing on their potential in treating pain, inflammation, and neurodegenerative diseases. google.comgoogleapis.com
| Compound Name | Biological Target | Primary Research Area | References |
|---|---|---|---|
| (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide | Trk Kinases (TrkA, TrkB, TrkC) | Cancer, Pain, Inflammation | google.comgoogle.comgoogle.com |
Scope and Objectives of Research Endeavors Related to the Compound
Research involving this compound and its derivatives is primarily driven by the pursuit of new therapeutic agents. The main objectives of these research endeavors include:
Drug Discovery and Optimization: The primary goal is to discover and develop new drugs for various diseases, particularly cancer. google.com This involves designing and synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties like solubility. nih.govacs.org
Target-Specific Inhibition: A major objective is to create molecules that inhibit specific biological targets, such as the Trk kinases, with high precision. This can lead to more effective treatments with fewer off-target side effects compared to broader-acting drugs. researchgate.net
Probing Biological Functions: These compounds serve as valuable chemical tools to study the roles of specific enzymes and pathways in health and disease. For example, by using a selective Trk inhibitor, researchers can better understand the function of the Trk signaling pathway. researchgate.net
Combating Drug Resistance: The development of novel scaffolds and derivatives is a strategy to overcome drug resistance, a significant challenge in cancer therapy and infectious diseases.
Exploring New Therapeutic Areas: While cancer is a major focus, research also extends to other areas where the targeted biological pathways are relevant, such as pain, inflammation, and neurodegenerative disorders. google.comgoogleapis.com Another area of investigation is in treating parasitic infections like visceral leishmaniasis by targeting essential parasite enzymes such as the proteasome. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)7-2-1-4(8)3-7/h4,8H,1-3H2,(H2,6,9) |
InChI Key |
YWFPGZXICYWLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxypyrrolidine 1 Carboxamide and Its Derivatives
Strategies for the Preparation of 3-Hydroxypyrrolidine-1-carboxamide Core
The construction of the this compound scaffold requires careful consideration of stereochemistry and the introduction of the carboxamide group. Various synthetic approaches have been developed to achieve this with high efficiency and purity.
Chiral Synthesis Approaches to Enantiomerically Pure Pyrrolidines
The biological activity of pyrrolidine (B122466) derivatives is often dependent on their stereochemistry. Therefore, the development of chiral synthesis methods to obtain enantiomerically pure 3-hydroxypyrrolidines is of paramount importance.
Common strategies often begin with readily available chiral starting materials, known as the "chiral pool" approach. For instance, natural amino acids like L-hydroxyproline and L-glutamic acid can be chemically transformed into chiral 3-hydroxypyrrolidine derivatives. google.comgoogle.com One reported method involves the synthesis of N-benzyl-3-hydroxypyrrolidine from natural malic acid through a condensation reaction with benzylamine, followed by reduction. google.com Another approach starts from glutamic acid, which is converted to chiral 4-amino-2-hydroxybutyric acid. google.com
Asymmetric synthesis, employing chiral catalysts or enzymes, provides an alternative to the chiral pool. Enzymatic resolutions, for example, have been used to separate racemic mixtures of N-substituted-3-acyloxypyrrolidine, though challenges in enzyme recovery and product purification can limit their large-scale applicability. google.com More recently, methods involving the hydrogenation of a nitrile group in a chiral precursor, such as a derivative of 3-hydroxybutyronitrile (B154976), have been developed to produce chiral 3-hydroxypyrrolidine in a single step. google.com
A variety of synthetic routes to chiral 3-pyrrolidinols have been explored, highlighting the importance of this structural motif. google.com The choice of the synthetic route often depends on the desired enantiomer and the availability of starting materials. For example, (S)-3-hydroxypyrrolidine can be prepared from (S)-4-amino-2-hydroxybutyric acid through a series of reactions including esterification, lactam formation, and subsequent amide reduction. google.com
Table 1: Comparison of Chiral Synthesis Approaches
| Approach | Starting Material Example | Key Transformation | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Pool | L-Glutamic Acid google.com | Chemical modification of natural chiral molecules | Access to specific enantiomers | Limited by availability of starting materials |
| Asymmetric Synthesis | Racemic N-substituted-3-acyloxypyrrolidine google.com | Enzymatic resolution | High enantiomeric purity | Enzyme recovery and product purification can be challenging google.com |
| Hydrogenation | Chiral 3-hydroxybutyronitrile derivative google.com | Single-step reduction and cyclization | Potentially more efficient | Requires specific chiral precursors |
| Multi-step Synthesis | (S)-4-amino-2-hydroxybutyric acid google.com | Esterification, lactamization, reduction | Well-established procedures | Can involve multiple steps and purification processes |
Formation of the Carboxamide Functionality via Coupling Reactions
Once the chiral 3-hydroxypyrrolidine core is obtained, the carboxamide group is typically introduced through a coupling reaction. This involves reacting the secondary amine of the pyrrolidine ring with a suitable carboxylic acid derivative or an isocyanate.
Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed to facilitate the formation of the amide bond between the pyrrolidine nitrogen and a carboxylic acid. nih.gov This method is widely used in the synthesis of a variety of amide derivatives.
Alternatively, the reaction of the pyrrolidine with an isocyanate provides a direct route to the corresponding urea (B33335), which is a type of carboxamide. The choice of the coupling method depends on the specific nature of the desired carboxamide and the compatibility of the reagents with other functional groups present in the molecule.
Utilization of Key Precursors (e.g., 3-Hydroxypyrrolidine-1-carboxylic Acid Tert-Butyl Ester)
In many synthetic sequences, it is advantageous to protect the nitrogen atom of the pyrrolidine ring to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester, also known as 1-Boc-3-hydroxypyrrolidine, is a key and commercially available intermediate in the synthesis of this compound and its derivatives. chembk.comnih.govambeed.compschemicals.com
The Boc group can be readily introduced by reacting 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This protected intermediate allows for various chemical transformations to be performed on the hydroxyl group or at other positions of the pyrrolidine ring without affecting the nitrogen atom. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to regenerate the free amine for subsequent carboxamide formation. nih.govnih.gov The use of Boc-protected precursors provides a robust and flexible strategy for the synthesis of complex pyrrolidine derivatives. chembk.com
Advanced Synthetic Routes for Functionalized this compound Analogs
The development of new synthetic methods has enabled the creation of a diverse range of functionalized this compound analogs with tailored properties. These advanced routes often focus on the stereoselective introduction of substituents and the use of powerful catalytic systems.
Stereoselective Introduction of Substituents
The stereoselective introduction of substituents onto the pyrrolidine ring is crucial for controlling the three-dimensional structure and, consequently, the biological activity of the final compound.
One approach involves starting with a chiral precursor that already contains the desired stereochemistry. For example, enantiomerically pure (3S,4R)- and (3R,4S)-3,4-isopropylidenedioxypyrroline 1-oxide can serve as precursors for functionalized cis-dihydroxy azaheterocycles. mdpi.com The addition of organometallic reagents to such chiral nitrones often proceeds with high stereoselectivity. mdpi.com
Another strategy is to perform stereoselective reactions on a pre-existing pyrrolidine ring. For instance, the reduction of a ketone on the pyrrolidine ring can be achieved with high stereoselectivity using specific reducing agents. mdpi.com Hydrogenation reactions in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C) can also lead to the formation of specific stereoisomers. mdpi.com
Palladium-Catalyzed Coupling Reactions in Pyrrolidine Derivatization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.com These reactions have been successfully applied to the derivatization of pyrrolidines, allowing for the introduction of a wide range of functional groups.
For instance, the palladium-catalyzed hydroarylation of pyrrolines offers a direct method to synthesize 3-aryl pyrrolidines. nih.govresearchgate.net This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of the pyrroline. The Mizoroki-Heck reaction is another powerful palladium-catalyzed transformation that can be used to introduce aryl or vinyl substituents onto the pyrrolidine ring. researchgate.net
Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, which are typically unreactive. nih.govacs.org This approach allows for the introduction of substituents at specific positions on the pyrrolidine ring without the need for pre-functionalization, leading to more atom-economical and efficient synthetic routes. nih.gov For example, the C-H activation of N-Boc-D-proline derivatives has been used to introduce aryl groups at the C4 position with high stereoselectivity. nih.govacs.org
Table 2: Palladium-Catalyzed Reactions in Pyrrolidine Derivatization
| Reaction Type | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Hydroarylation | Pyrroline, Aryl Halide nih.govresearchgate.net | Palladium Catalyst | 3-Aryl Pyrrolidine |
| Mizoroki-Heck | Pyrroline, Aryl/Vinyl Halide researchgate.net | Palladium Catalyst | Substituted Pyrroline/Pyrrolidine |
| C-H Activation/Arylation | N-Acyl Pyrrolidine, Aryl Halide nih.govacs.org | Palladium Catalyst, Ligand, Base | Arylated Pyrrolidine |
Mitsunobu Reactions for Ether Linkage Formation
The Mitsunobu reaction is a versatile and widely employed method in organic synthesis for the conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. wikipedia.orgchemeurope.com This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjk-sci.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by a nucleophile in an SN2-type fashion. jk-sci.comorganic-chemistry.org
In the context of 3-hydroxypyrrolidine derivatives, the Mitsunobu reaction provides a powerful tool for introducing a variety of substituents at the 3-position via an ether linkage. For instance, the hydroxyl group of a protected 3-hydroxypyrrolidine can react with various phenols or other alcohols under Mitsunobu conditions to afford the corresponding 3-alkoxy or 3-aryloxy pyrrolidine derivatives. chemeurope.com The reaction's stereospecificity is particularly valuable when working with chiral 3-hydroxypyrrolidines, as it allows for predictable control over the stereochemistry at the C-3 position. organic-chemistry.org
A general protocol for a Mitsunobu reaction involves dissolving the alcohol, the acidic nucleophile (e.g., a phenol), and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD or DIAD at a reduced temperature. wikipedia.orgchemeurope.com The reaction is then typically stirred at room temperature for several hours. wikipedia.org
| Reactants | Reagents | Product | Key Features |
| 3-Hydroxypyrrolidine derivative (secondary alcohol) | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., phenol, carboxylic acid) | 3-Alkoxy/Aryloxy-pyrrolidine derivative | Inversion of stereochemistry at the alcohol center. chemeurope.com |
| 4-Hydroxypyrrolidine | Thioacetic acid | Pyrrolidin-3-ylethanethioate derivative | Formation of a thioester linkage. mdpi.com |
It is important to note that the acidity of the nucleophile is a critical factor for the success of the Mitsunobu reaction, as it must be acidic enough to protonate the intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate. organic-chemistry.org
Reductive Amination Strategies for N-Alkylation
Reductive amination is a highly effective and widely used method for the N-alkylation of amines, providing a more controlled alternative to direct alkylation with alkyl halides, which can often lead to over-alkylation. masterorganicchemistry.com This two-step process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired alkylated amine. masterorganicchemistry.comyoutube.com
For the N-alkylation of 3-hydroxypyrrolidine and its derivatives, reductive amination offers a versatile approach to introduce a wide array of substituents onto the pyrrolidine nitrogen. The secondary amine of the pyrrolidine ring can be reacted with various aldehydes or ketones to generate a diverse library of N-substituted 3-hydroxypyrrolidine derivatives.
A variety of reducing agents can be employed for the reduction of the iminium ion intermediate. Sodium borohydride (B1222165) (NaBH4) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloroethane. organic-chemistry.org
| Amine | Carbonyl Compound | Reducing Agent | Product |
| Primary or Secondary Amine | Aldehyde or Ketone | Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3) | N-Alkylated Amine |
| Electron-deficient o-chloroarylamines | Aldehydes | Triethylsilane (Et3SiH), Iridium complex | N-alkylated o-chloroarylamines |
The versatility of this method allows for the introduction of various alkyl groups, including methyl, ethyl, propyl, and benzyl (B1604629) groups, by selecting the appropriate aldehyde. masterorganicchemistry.com This strategy is fundamental in medicinal chemistry for exploring the structure-activity relationships of pyrrolidine-based compounds.
Derivatization Strategies for Enhancing Molecular Complexity
Construction of Pyrrolidine-Containing Heterocyclic Systems
The synthesis of pyrrolidine-containing heterocyclic systems is a significant area of organic synthesis due to the prevalence of this structural motif in a wide range of biologically active molecules. organic-chemistry.org Various strategies have been developed to construct the pyrrolidine ring, often starting from acyclic precursors.
One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing iridium. organic-chemistry.org This method allows for the synthesis of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another strategy is the intramolecular amination of unactivated C(sp3)-H bonds, which can be catalyzed by copper to provide pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org
Furthermore, pyrrolidines can be synthesized through the cyclocondensation of alkyl dihalides with primary amines or hydrazines, often facilitated by microwave irradiation in an aqueous medium. organic-chemistry.org Organoboron chemistry also offers a route to pyrrolidines via the intramolecular amination of organoboronates. organic-chemistry.org
Synthesis of Pyrimidine-4-Carboxamide (B1289416) Derivatives Incorporating 3-Hydroxypyrrolidine
The pyrimidine (B1678525) scaffold is a key component of many therapeutic agents. researchgate.net The incorporation of a 3-hydroxypyrrolidine moiety into pyrimidine-4-carboxamide structures has been a successful strategy in the development of potent and selective enzyme inhibitors. nih.gov
A notable example is the synthesis of N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401), a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov The synthesis of this class of compounds typically involves a multi-step sequence.
A general synthetic route may start with a di-chlorinated pyrimidine. One of the chlorine atoms can be displaced by a primary amine to form a pyrimidine-4-carboxamide core. The second chlorine atom can then be substituted by (S)-3-hydroxypyrrolidine via a nucleophilic aromatic substitution reaction, often in the presence of a base such as diisopropylethylamine (DIPEA) and at elevated temperatures, sometimes utilizing microwave irradiation to accelerate the reaction. nih.gov The modification of substituents at different positions of the pyrimidine ring allows for the fine-tuning of the compound's pharmacological properties. nih.gov
| Starting Material | Reagents | Key Intermediate | Final Product |
| 2,6-Dichloropyrimidine-4-carbonyl chloride | Cyclopropylmethanamine | N-(cyclopropylmethyl)-2,6-dichloropyrimidine-4-carboxamide | N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401) |
| 2-Chloropyrimidine derivative | (S)-3-Hydroxypyrrolidine, DiPEA | 6-((S)-3-hydroxypyrrolidin-1-yl)-pyrimidine derivative | Pyrimidine-4-carboxamide with 3-hydroxypyrrolidine substituent |
Preparation of Salts and Crystalline Forms for Research Applications
The preparation of salts and the investigation of different crystalline forms (polymorphs) of active pharmaceutical ingredients (APIs) are critical steps in drug development. nih.gov Salt formation can significantly improve the physicochemical properties of a compound, such as its solubility, stability, and bioavailability. nih.gov
For pyrrolidine derivatives, including those based on 3-hydroxypyrrolidine, the basic nitrogen atom of the pyrrolidine ring provides a site for salt formation with various pharmaceutically acceptable acids. The process of salt formation typically involves reacting the free base of the compound with a chosen acid in a suitable solvent system. nih.gov The resulting salt is then crystallized to obtain a solid form with desired characteristics.
The selection of the counter-ion is crucial and is based on its potential to impart favorable properties to the final product. Common acids used for salt formation include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid. The crystalline form of the resulting salt can be characterized using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). nih.gov The formation of different crystalline polymorphs can arise from variations in crystallization conditions, such as the solvent, temperature, and rate of cooling. nih.gov
Development of Novel Synthetic Pathways
One approach focuses on the use of readily available starting materials and employing catalytic methods to achieve high levels of stereocontrol. For example, processes starting from chiral 4-halo-3-hydroxybutyronitrile have been developed, which involve the protection of the hydroxyl group, reduction of the nitrile, and in situ intramolecular cyclization. google.com
Another innovative strategy involves the use of heterogeneous catalysts, such as zeolites, for key transformations. nih.gov This approach offers advantages in terms of catalyst recovery and reuse, contributing to a more sustainable manufacturing process. nih.gov
Furthermore, enzymatic and chemoenzymatic methods are gaining prominence for the synthesis of chiral 3-hydroxypyrrolidine derivatives. google.com These methods can offer high enantioselectivity under mild reaction conditions.
The development of novel synthetic routes is often guided by the principles of green chemistry, aiming for processes that are not only efficient and cost-effective but also minimize environmental impact. nih.gov
Exploration of Efficient Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular complexity in a single step. The application of MCRs to the synthesis of pyrrolidine derivatives has been an active area of research, providing access to a diverse range of substituted scaffolds. nih.govtandfonline.com
While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of established MCRs for pyrrolidine synthesis can be logically extended. A promising approach involves the [3+2] cycloaddition reaction, a cornerstone in the synthesis of five-membered heterocycles. tandfonline.com In a hypothetical MCR, an azomethine ylide could be generated in situ from an amino acid ester and an aldehyde, which would then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile. To incorporate the 1-carboxamide (B11826670) functionality, a reactant bearing a carbamoyl (B1232498) group could be employed.
Another viable strategy involves the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which has been shown to produce highly substituted pyrrolidines with good diastereoselectivity. organic-chemistry.org The reaction proceeds through the in situ formation of an aldimine, which then reacts with the cyclopropanediester. organic-chemistry.org By selecting an appropriate amine precursor that could be later converted to a carboxamide, this method could be adapted for the synthesis of derivatives of this compound.
Furthermore, one-pot sequential MCRs have demonstrated utility in constructing complex heterocyclic systems. For instance, a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines has been used to synthesize substituted pyrrole-3-carbaldehydes, which can be further elaborated. rsc.org This highlights the potential of sequential MCRs to build the pyrrolidine core, which could then be functionalized to yield the desired 3-hydroxy-1-carboxamide derivative.
To illustrate the potential of MCRs in pyrrolidine synthesis, the following table summarizes key findings from related studies:
| Reaction Type | Catalyst/Conditions | Key Reactants | Product Type | Yield (%) | Reference |
| Asymmetric [3+2] Cycloaddition | TiCl₄ | Optically active phenyldihydrofuran, N-tosyl imino ester, allyltrimetylsilane | Substituted Pyrrolidine | Good | nih.gov |
| Yb(OTf)₃ Catalyzed 3-Component Reaction | Yb(OTf)₃ | Aldehydes, Amines, 1,1-Cyclopropanediesters | Substituted Pyrrolidines | Good | organic-chemistry.org |
| Proline-Catalyzed Sequential MCR | L-Proline, IBX | Succinaldehyde, In situ generated imines | N-Arylpyrrole-3-carbaldehydes | Not specified | rsc.org |
| Iodine-Mediated MCR | I₂, K₂CO₃ | Aldehydes, Amino acid esters, Chalcones | Pyrrolidine-2-carboxylates | Not specified | tandfonline.com |
Process Optimization for Industrial Scale-Up Research
The transition from laboratory-scale synthesis to industrial production necessitates a focus on process optimization to ensure efficiency, cost-effectiveness, and safety. For this compound, the industrial synthesis would likely involve the large-scale production of a key intermediate, such as optically pure (S)-3-hydroxypyrrolidine, followed by the introduction of the 1-carboxamide group.
Several patented processes detail the industrial synthesis of (S)-3-hydroxypyrrolidine, offering insights into scalable methodologies. googleapis.comgoogle.com One common strategy involves the use of readily available chiral starting materials, such as 4-amino-(S)-2-hydroxybutyric acid. google.com The process typically includes the following key steps:
Protection of Functional Groups: To avoid side reactions, protecting groups are often employed. For instance, the amine can be protected with a Boc group, and the hydroxyl group can also be protected if necessary. nih.govgoogle.com
Cyclization: The formation of the pyrrolidine ring is a critical step. This can be achieved through various methods, including the reduction of a lactam intermediate or through intramolecular cyclization of a suitably functionalized linear precursor. google.com
Purification: The final product must meet stringent purity requirements. Industrial processes often rely on distillation under reduced pressure or crystallization to obtain optically and chemically pure (S)-3-hydroxypyrrolidine. googleapis.com
A notable patented method describes the preparation of (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid via esterification, lactam cyclization, and subsequent amide reduction. google.com Another approach involves the hydrogenation of a protected 4-chloro-3-hydroxybutyronitrile, where the nitrile group is reduced and undergoes in situ intramolecular cyclization. google.com The introduction of a hydroxyl-protecting group in this process was found to be crucial for preventing side product formation and enhancing the yield and purity on a large scale. google.com
Once the 3-hydroxypyrrolidine core is synthesized, the introduction of the 1-carboxamide group can be achieved through reaction with a suitable carbamoylating agent. The choice of reagent and reaction conditions would need to be optimized for large-scale production, considering factors such as cost, safety, and ease of handling.
The following table summarizes different patented approaches for the preparation of the key (S)-3-hydroxypyrrolidine intermediate, which would be the precursor for the industrial synthesis of (S)-3-Hydroxypyrrolidine-1-carboxamide.
| Starting Material | Key Synthetic Steps | Key Advantages for Scale-Up | Patent Reference |
| 4-Amino-(S)-2-hydroxybutyric acid | Esterification, Lactam cyclization, Amide reduction | Utilizes a readily available chiral starting material; consecutive steps can be performed without intermediate purification. | US7652152B2 google.com |
| (S)-3-Hydroxy-pyrrolidine hydrochloride | Protection with Boc group, Mesylation, Amination | Efficient for producing N-substituted derivatives; well-defined reaction steps. | EP1138672A1 googleapis.com |
| 4-Halo-3-hydroxybutyric acid | Hydroxyl protection, Ester reduction, Sulfonylation, Amination, Deprotection | High optical purity of the final product is retained; mild reaction conditions. | WO/2009/011551 wipo.intgoogle.com |
| Chiral 4-chloro-3-hydroxybutyronitrile | Hydroxyl protection, Hydrogenation (reduction and in situ cyclization) | Simple process with high yield and purity; avoids difficult purification steps. | WO2007024113A1 google.com |
Preclinical Pharmacological Investigations of 3 Hydroxypyrrolidine 1 Carboxamide Derivatives
Biological Target Identification and Characterization
Preclinical studies have focused on identifying and characterizing the biological targets of 3-Hydroxypyrrolidine-1-carboxamide derivatives through various assays.
Enzyme Inhibition Assays (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD))
Derivatives of this compound have been investigated for their potential to inhibit N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). This enzyme is responsible for the production of N-acylethanolamines, a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). nih.gov The inhibition of NAPE-PLD can modulate the levels of these signaling molecules, which are involved in various physiological processes. While direct inhibition data for this compound derivatives on NAPE-PLD is limited in the provided results, the general interest in NAPE-PLD inhibitors highlights a potential area of investigation for this class of compounds. nih.gov
Receptor Kinase Inhibition Profiling (e.g., Tropomyosin Receptor Kinases (TRK) A, B, C)
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) that play a critical role in cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net The TRK family consists of three members: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. nih.govresearchgate.net Dysregulation of TRK signaling, often through gene fusions, is an oncogenic driver in a variety of cancers. nih.govresearchgate.net Consequently, TRK inhibitors have emerged as promising therapeutic agents. researchgate.netnih.gov
Derivatives of this compound have been explored as potential TRK inhibitors. The development of small-molecule inhibitors targeting the ATP-binding site of these kinases is a key strategy in cancer therapy. nih.govnih.gov The inhibitory activity of these compounds is typically assessed through in vitro kinase assays.
| Derivative | Target | IC50 (nM) |
| Compound C3 | TRKA | 6.5 |
| Compound C4 | TRKA | 5.0 |
| Compound C6 | TRKA | 7.0 |
This table presents the half-maximal inhibitory concentration (IC50) values of select aminopyrimidine derivatives, which share structural similarities with potential this compound derivatives, against TRKA. The data indicates potent inhibitory activity in the nanomolar range. researchgate.net
Cholinesterase Inhibition Studies (e.g., Acetylcholinesterase (AChE))
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. researchgate.netresearchgate.net Pyrrolidine (B122466) derivatives have shown promise as AChE inhibitors. researchgate.net
Research into various pyrrolidine derivatives has demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain dispiro pyrrolidine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, with some compounds showing potent and selective inhibition. researchgate.net
| Compound | Target | IC50 (µM) |
| Compound 7b | BChE | 12.78 ± 1.52 |
| Compound 1 | BChE | 40.99 ± 1.99 |
| Compound 1 | AChE | 46.83 ± 2.44 |
This table displays the IC50 values of select dispiro pyrrolidine derivatives against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The data highlights the potential for developing selective inhibitors within this class of compounds. researchgate.net
Ion Channel Modulation (e.g., T-type Calcium Channels)
T-type calcium channels (CaV3) are low-voltage-activated calcium channels that are widely expressed, particularly in the central nervous system. nih.govbiorxiv.org They are involved in various physiological processes, including neuronal excitability and pacemaker activity. nih.govbiorxiv.org Modulation of these channels is a potential therapeutic approach for neurological disorders like epilepsy. nih.govbiorxiv.org
Studies have shown that various compounds can modulate the activity of T-type calcium channels. For example, the endogenous cannabinoid anandamide has been found to directly inhibit T-type channels at submicromolar concentrations. nih.gov Synthetic cannabinoid receptor agonists have also been shown to be potent modulators of CaV3.2 channels. mq.edu.aubiorxiv.org While direct data on this compound derivatives is not extensively available, the established modulation of these channels by structurally related molecules suggests a potential avenue for investigation. nih.govmq.edu.aubiorxiv.org
| Compound | Target | IC50 |
| Anandamide | α1H (CaV3.2) | 330 ± 66 nM |
| Anandamide | α1I (CaV3.3) | 1.10 ± 0.05 µM |
| Anandamide | α1G (CaV3.1) | 4.15 ± 0.03 µM |
| MDMB-CHMICA | CaV3.2 | 1.5 µM |
| AMB-CHMINACA | CaV3.2 | 0.74 µM |
This table presents the IC50 values for the inhibition of different T-type calcium channel subtypes by anandamide and synthetic cannabinoids. This data underscores the potential for small molecules to modulate T-type channel activity. nih.govmq.edu.au
Mechanism of Action (MoA) Elucidation in Preclinical Models
Understanding the mechanism of action at a molecular level is crucial for the rational design and optimization of drug candidates.
Molecular Binding Interactions at Target Sites
For cholinesterase inhibitors, docking studies have helped to identify key interactions within the active site of the enzyme. researchgate.net In the case of some pyrrolidine derivatives, these studies have revealed binding to both the catalytic active site and the peripheral anionic site of AChE, suggesting a dual binding mechanism. researchgate.net Similarly, for TRK inhibitors, understanding the binding modes within the ATP-binding pocket is essential for developing potent and selective compounds. nih.gov Computational mapping can identify "hot spots" on the protein surface that are crucial for binding. nih.gov For instance, in the case of KRAS, a protein often implicated in cancer, computational analysis has identified key binding pockets. nih.gov These approaches can be applied to this compound derivatives to elucidate their binding interactions with their respective biological targets. nih.govnih.gov
Downstream Signaling Pathway Perturbations
The inhibition of fatty acid amide hydrolase (FAAH) by carboxamide derivatives instigates a cascade of downstream signaling events, primarily through the potentiation of endogenous cannabinoid signaling. By preventing the breakdown of anandamide (AEA), these inhibitors indirectly activate cannabinoid receptors, CB1 and CB2. This activation has been shown to result in significant cannabinoid receptor-dependent reductions in inflammatory pain. nih.gov The therapeutic effects of FAAH inhibitors are thus largely mediated by the downstream pathways governed by these receptors.
Furthermore, the endocannabinoid system is known to interact with the Hypothalamic-Pituitary-Adrenal (HPA) axis, which regulates stress responses. Pharmacological inhibition of FAAH has been observed to have context-dependent effects on corticosterone (B1669441) levels in rodents. nih.gov While selective FAAH inhibition did not significantly alter corticosterone levels in the absence of stress, more pronounced effects were noted after chronic stress, with some studies reporting a reduction in corticosterone levels. nih.gov This suggests that derivatives of this compound, acting as FAAH inhibitors, could modulate stress-related neuroendocrine pathways.
Modulation of Endogenous Bioactive Lipids (e.g., N-Acylethanolamines (NAEs))
The principal mechanism by which this compound derivatives and related compounds exert their effects is through the modulation of endogenous N-acylethanolamine (NAE) levels. FAAH is the primary enzyme responsible for the degradation of AEA and other related fatty acid amides. nih.gov Inhibition of FAAH leads to a significant elevation of AEA concentrations in the brain and peripheral tissues. nih.govnih.gov
This increase in endogenous AEA levels enhances the activation of cannabinoid receptors, leading to the observed analgesic and anti-inflammatory effects. The ability of these compounds to elevate NAE levels is a key aspect of their therapeutic potential, as it allows for the amplification of natural homeostatic mechanisms without the need for direct receptor agonism.
Structure-Activity Relationship (SAR) Studies and Ligand Design
Systematic Modification of the Pyrrolidine-1-carboxamide (B1295368) Scaffold and its Periphery
Systematic modifications of the pyrrolidine-1-carboxamide scaffold have been a cornerstone of efforts to develop potent and selective enzyme inhibitors. For related classes of compounds, such as pyrrolidine carboxamide inhibitors of 11-beta-HSD1, extensive structure-activity relationship (SAR) studies have been conducted. nih.gov These studies have explored the impact of various substituents on the pyrrolidine ring and the carboxamide nitrogen.
In the context of FAAH inhibitors, SAR studies on related scaffolds like piperidine (B6355638) and piperazine (B1678402) carboxamides have revealed the importance of the core heterocyclic structure. plos.org The introduction of a pyrrolidine moiety is a common strategy in the design of peptidomimetic compounds with antimalarial activity, highlighting the versatility of this scaffold in medicinal chemistry. plos.org
Elucidation of Key Structural Determinants for Potency and Selectivity
The potency and selectivity of carboxamide-based FAAH inhibitors are dictated by several key structural features. The electrophilic nature of the carboxamide carbonyl group is crucial for the interaction with the catalytic serine residue of FAAH. nih.gov The nature of the substituents on the heterocyclic ring and the carboxamide nitrogen significantly influences the binding affinity and selectivity.
For instance, in a series of pyrrolidine carboxamide 11-beta-HSD1 inhibitors, structure-guided optimization led to the identification of potent and stable compounds. nih.gov In the broader context of FAAH inhibitors, the lipophilicity of the molecule plays a critical role in its ability to access the membrane-bound active site of the enzyme. nih.gov
Optimization of Drug-like Properties through SAR (e.g., lipophilicity)
The optimization of drug-like properties, such as lipophilicity, metabolic stability, and oral bioavailability, is a key goal of SAR studies. For peripherally restricted FAAH inhibitors, balancing potency with physicochemical properties that limit brain penetration is a key challenge. The oral bioavailability of related compounds has been determined to be in the single digits, highlighting the need for optimization. nih.gov
SAR studies have shown that modifications to the periphery of the carboxamide scaffold can significantly impact these properties. For example, the replacement of a cyclohexyl ring with more lipophilic side chains has been shown to create potent FAAH inhibitors. nih.gov
In Vitro Pharmacological Characterization
The in vitro pharmacological characterization of this compound derivatives and their analogues is essential for determining their potency and selectivity. This typically involves assays to measure the inhibition of the target enzyme, such as FAAH or 11-beta-HSD1.
For example, novel FAAH inhibitors have been characterized for their inhibitory activities against human and rat FAAH, with IC50 values in the nanomolar range. nih.gov The selectivity of these compounds is often assessed by screening them against a panel of other enzymes and receptors. nih.gov
Table 1: In Vitro Activity of a Representative Pyrrolidine Carboxamide Derivative (PF-877423) against 11-beta-HSD1 nih.gov
| Enzyme | IC50 (nM) |
| Human 11-beta-HSD1 | 1.5 |
| Mouse 11-beta-HSD1 | 2.0 |
Table 2: In Vitro Inhibitory Activity of a Representative Piperazine Carboxamide FAAH Inhibitor (PKM-833) nih.gov
| Enzyme | IC50 (nmol/L) |
| Human FAAH | 8.8 |
| Rat FAAH | 10 |
Cell-Based Functional Assays (e.g., NAE level reduction in cells)
Derivatives of this compound have been investigated for their potential to modulate the activity of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. In cell-based functional assays, the primary measure of efficacy for potential FAAH inhibitors is the reduction of NAE degradation, leading to an increase in their cellular levels.
One common method involves the use of human embryonic kidney (HEK293) cells or other suitable cell lines that have been engineered to express human FAAH. In these assays, cells are treated with the test compounds, followed by the addition of a labeled NAE substrate. The ability of the compound to inhibit FAAH is determined by measuring the amount of uncleaved substrate or the formation of the breakdown product. A reduction in the breakdown product indicates successful inhibition of the enzyme. While specific data for this compound derivatives in NAE level reduction assays is not extensively detailed in publicly available literature, the general principle for evaluating FAAH inhibitors involves such cell-based systems.
High-Throughput Screening (HTS) Campaigns for Hit Identification
High-throughput screening (HTS) is a critical step in the early phase of drug discovery, allowing for the rapid assessment of large compound libraries to identify initial "hits" with desired biological activity. For the identification of novel FAAH inhibitors, HTS campaigns are designed around assays that can be automated and miniaturized for efficiency. These screens often employ fluorescence-based or luminescence-based readouts to detect FAAH activity.
While specific HTS campaigns focusing solely on this compound derivatives are not prominently documented, the general approach for identifying FAAH inhibitors involves screening diverse chemical libraries which could potentially include such scaffolds. The process typically involves:
Assay Development: Creating a robust and sensitive assay that accurately measures FAAH activity.
Library Screening: Testing a large number of compounds from a chemical library at a single concentration to identify any that show inhibitory activity.
Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.
Dose-Response Analysis: Determining the potency (e.g., IC50 value) of the confirmed hits by testing them at multiple concentrations.
In Vivo Pharmacological Evaluation in Animal Models
Following in vitro characterization, promising derivatives of this compound would undergo in vivo evaluation in various animal models to assess their therapeutic potential.
Efficacy Assessments in Relevant Preclinical Disease Models (e.g., cancer xenograft models, pain models, neurodegenerative models)
The therapeutic potential of FAAH inhibitors, a class to which this compound derivatives may belong, has been explored in several disease models:
Pain Models: FAAH inhibitors have been extensively studied in preclinical models of pain, including inflammatory and neuropathic pain. By increasing endogenous anandamide levels, these inhibitors can activate cannabinoid receptors, which are known to play a role in pain modulation. Efficacy is typically assessed by measuring changes in pain-related behaviors, such as withdrawal thresholds to mechanical or thermal stimuli.
Cancer Xenograft Models: The endocannabinoid system has been implicated in the regulation of cell proliferation and apoptosis, suggesting a potential role for FAAH inhibitors in oncology. In cancer xenograft models, human tumor cells are implanted into immunocompromised mice. The efficacy of a test compound is evaluated by measuring its ability to inhibit tumor growth.
Neurodegenerative Models: There is growing interest in the role of the endocannabinoid system in neurodegenerative diseases. Preclinical studies might involve animal models of diseases like Alzheimer's or Parkinson's to assess the neuroprotective effects of FAAH inhibitors.
Evaluation of Target Engagement and Biomarker Modulation in Live Systems
To ensure that a drug candidate is interacting with its intended target in a living organism, researchers evaluate target engagement and biomarker modulation. For FAAH inhibitors, this involves:
Direct Measurement of FAAH Activity: Assessing the level of FAAH inhibition in tissues of interest (e.g., brain, liver) after administration of the compound.
Biomarker Analysis: Measuring the levels of NAEs, such as anandamide, in plasma or tissues. A successful FAAH inhibitor should lead to a significant increase in these endogenous lipids. This serves as a key biomarker for target engagement and pharmacodynamic activity.
Utilization of Derivatives as Pharmacological Tool Compounds
Derivatives of this compound with potent and selective activity can serve as valuable pharmacological tool compounds. These tools are essential for basic research to probe the physiological and pathophysiological roles of their targets. For instance, a selective FAAH inhibitor can be used to investigate the specific functions of FAAH in various biological processes without the confounding effects of activating cannabinoid receptors directly with synthetic agonists. The use of such tool compounds helps to validate FAAH as a therapeutic target for various diseases.
Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Analysis in Animal Models
Preclinical Pharmacokinetics (PK)
Pharmacokinetics describes the journey of a compound through the body and is often summarized by the ADME processes. msdvetmanual.com
ADME studies are conducted in various animal species to understand the disposition of a compound. These profiles are critical for assessing bioavailability and potential metabolic pathways. In vivo screening in rodent models can provide initial insights into a compound's ADME characteristics. umich.edu
After administration of a compound, blood samples are collected at various time points to measure the concentration of the substance in the plasma. msdvetmanual.comresearchgate.net This data is used to create a plasma concentration-time curve, from which key PK parameters like Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve) are derived. nih.govnih.gov These profiles are essential for understanding the rate of absorption and elimination of the compound. msdvetmanual.com
Interactive Table: Representative Plasma Concentration-Time Profile Data
Below is a hypothetical data table illustrating the kind of data that would be collected in such a study. Note: This data is for illustrative purposes only and is not based on actual studies of 3-Hydroxypyrrolidine-1-carboxamide.
| Time (hours) | Plasma Concentration (ng/mL) |
| 0.25 | 50 |
| 0.5 | 150 |
| 1 | 250 |
| 2 | 200 |
| 4 | 100 |
| 8 | 25 |
| 12 | 5 |
| 24 | <1 |
To understand where a compound travels in the body, tissue distribution studies are performed. These studies help identify target organs and can reveal potential sites of accumulation. Biodistribution studies can ascertain the concentration of a compound in up to 17 different target organs. umich.edu
Determining how a compound and its metabolites are eliminated from the body is a key component of pharmacokinetic analysis. This involves collecting urine and feces to identify the primary routes of excretion. uni-freiburg.de Advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify and quantify the parent compound and its metabolites. umich.eduthomastobin.com This information helps in understanding the metabolic fate of the compound. umich.edu
In Vitro ADME Screening
In vitro assays provide a rapid and cost-effective way to screen compounds for their ADME properties early in the drug discovery process. creative-bioarray.comadmescope.com
The metabolic stability of a compound is its susceptibility to metabolism, which is often a major contributor to its clearance from the body. researchgate.net These assays are typically performed using liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes. creative-bioarray.comresearchgate.netspringernature.com The rate at which the parent compound disappears over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). creative-bioarray.comnih.gov This data is crucial for predicting in vivo hepatic clearance. creative-bioarray.com
Interactive Table: Representative Metabolic Stability Data
The following table is a hypothetical representation of results from a metabolic stability assay. Note: This data is for illustrative purposes only and is not based on actual studies of this compound.
| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | 45 | 30 |
| Rat | Liver Microsomes | 25 | 55 |
| Mouse | Liver Microsomes | 15 | 90 |
Cytochrome P450 (CYP450) Inhibition Profiling
No data is publicly available regarding the inhibitory potential of this compound against major cytochrome P450 isoforms. Such studies are crucial for predicting potential drug-drug interactions.
Plasma Protein Binding Studies
Information on the extent to which this compound binds to plasma proteins in various animal species is not available in published literature. This parameter is a key determinant of a compound's distribution and availability to target tissues.
Pharmacodynamic (PD) Studies in Animal Models
Correlation of Preclinical Exposure with Biological Response
There are no publicly accessible studies that correlate the systemic exposure of this compound with a specific biological or therapeutic response in animal models.
Evaluation of PD Biomarkers in Animal Systems
No research has been published on the identification or evaluation of pharmacodynamic biomarkers to assess the biological activity of this compound in animal systems.
Computational and Structural Biology Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, typically a protein. These methods are fundamental in modern drug discovery. However, specific studies detailing these aspects for 3-Hydroxypyrrolidine-1-carboxamide are not readily found in current research databases.
Prediction of Ligand-Target Interactions and Binding Affinities
There is a lack of published research on the prediction of ligand-target interactions and binding affinities for this compound. While studies on related carboxamide derivatives have utilized molecular docking to explore their binding modes with various enzymes and receptors, this specific compound has not been the subject of such investigations. nih.govnih.govmdpi.com The potential of this compound to form hydrogen bonds via its hydroxyl and carboxamide groups, as well as the conformational flexibility of the pyrrolidine (B122466) ring, suggests it could interact with a range of biological targets. However, without specific docking studies, its binding preferences and the strength of these potential interactions remain purely speculative.
Conformational Analysis of this compound Derivatives
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its biological activity. While a detailed conformational analysis of this compound is not available, research on related structures, such as 3-hydroxypipecolic acid analogs, has employed techniques like NMR spectroscopy to elucidate their conformational preferences. These studies often reveal the influence of substituents on the ring's pucker and the orientation of key functional groups. For derivatives like tert-butyl 3-hydroxypyrrolidine-1-carboxylate, computational methods are often used to predict stable conformers, which is a critical step in understanding their interaction with biological macromolecules. nih.govbldpharm.com
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and spectroscopic characteristics.
Electronic Structure Analysis for Reactivity Prediction
No specific studies detailing the electronic structure of this compound through quantum chemical calculations have been identified. Such calculations, often employing Density Functional Theory (DFT), would typically be used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicators of a molecule's ability to donate or accept electrons. This information is vital for predicting its reactivity in various chemical environments. General studies on hydroxyamide ligands have used these methods to understand their coordination with metal ions, but specific data for this compound is absent. researchgate.net
Prediction of Spectroscopic Properties for Characterization
While experimental spectroscopic data (like NMR) for derivatives of 3-hydroxypyrrolidine are available from commercial suppliers, published theoretical predictions of the spectroscopic properties (e.g., NMR, IR spectra) for this compound are not found. bldpharm.com Quantum chemical calculations are frequently used to predict these spectra, which can aid in the structural elucidation and characterization of novel compounds. For instance, DFT calculations have been successfully applied to predict the vibrational spectra of other complex carboxamide derivatives, showing good correlation with experimental data. chemrxiv.org
Structure-Based Drug Design (SBDD) Applications
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target to design effective drug candidates. The pyrrolidine scaffold is a common feature in many bioactive molecules, and its derivatives are often explored in SBDD campaigns. For example, derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide have been developed as selective PKMYT1 inhibitors using SBDD approaches. nih.gov However, there is no evidence in the current literature of this compound itself being utilized as a lead compound or fragment in a reported SBDD program. Its potential as a scaffold in drug design remains to be explored through dedicated computational and experimental studies.
Virtual Screening for Identification of Novel Ligands
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method has been successfully applied to identify novel inhibitors from libraries containing pyrrolidine derivatives.
A notable application of virtual screening involved the identification of inhibitors for α-mannosidase I and II enzymes using a library of functionalized pyrrolidine derivatives. nih.gov The study aimed to understand the binding features of these compounds through a combination of virtual screening and QSAR analysis. nih.gov The screening process helps in prioritizing molecules that are more likely to be active in experimental assays, thereby reducing the time and cost of drug development. researchgate.net
Another example is the use of high-throughput virtual screening to identify pyrrolidine carboxamides as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. acs.org This approach allowed for the rapid evaluation of a large chemical library, leading to the discovery of potent InhA inhibitors. acs.org The success of these screening campaigns highlights the potential of VS in discovering novel ligands for various biological targets.
Commercial libraries from various suppliers are often utilized for such screening campaigns, providing a vast chemical space for exploration.
Table 1: Examples of Commercial Libraries for Virtual Screening
| Library Provider | Description |
|---|---|
| Enamine | Stock Screening Compounds Collection |
| MilliporeSigma | Aldrich Market Select |
| MolPort | Screening Compound Database |
| Mcule | Mcule In Stock Purchasable Database |
This table is illustrative and based on generally available information on virtual screening resources. schrodinger.com
Rational Design and Optimization of this compound Analogs
Rational drug design aims to develop new medications based on the knowledge of a biological target. This approach has been instrumental in the design and optimization of pyrrolidine-based compounds. For instance, molecular modeling has been employed in the rational design and synthesis of rigidified pyrrolidone-based activators of protein kinase C (PKC), a target in cancer therapy. nih.gov This study led to the development of a pyrrolidone analog with reasonable affinity for PKCδ. nih.gov
In another study, a pharmacophore model was developed based on known HIV-1 integrase inhibitors to rationally design new 2-pyrrolinone inhibitors. nih.gov This approach led to the synthesis of several compounds, some of which exhibited inhibitory activity against the enzyme and antiviral activity. nih.gov
The optimization of lead compounds is a critical step in rational design. For example, in the development of pyrrolidine carboxamide inhibitors of InhA, an initial hit from high-throughput screening was optimized, resulting in a more than 160-fold improvement in potency. acs.org This was achieved through iterative synthesis and in situ activity screening. acs.org The crystal structures of InhA in complex with three of the inhibitors were used to understand the binding mode and guide further optimization. acs.org
Table 2: Examples of Rationally Designed Pyrrolidine-Based Compounds
| Compound Class | Target | Therapeutic Area | Key Finding |
|---|---|---|---|
| Rigidified Pyrrolidones | Protein Kinase C (PKC) | Cancer | Identification of a selective PKCδ activator. nih.gov |
| 2-Pyrrolinones | HIV-1 Integrase | HIV/AIDS | Discovery of new inhibitors with antiviral activity. nih.gov |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Predictive Modeling for Biological Activity
Predictive modeling, a key component of chemoinformatics, is used to develop models that can predict the biological activity of chemical compounds. These models are often built using machine learning algorithms. For instance, predictive QSAR (Quantitative Structure-Activity Relationship) modeling was performed on N-aryl-oxazolidinone-5-carboxamides to predict their anti-HIV protease activity. researchgate.net
In a study on HIV-1 integrase inhibitors, various machine learning models, including Random Forest, XGBoost, Support Vector Machines, and Multi-Layer Perceptron, were developed to classify and rank the activity of potential inhibitors. nih.gov These models demonstrated high accuracy and were able to identify compounds with potent inhibitory activity. nih.gov
Another example involves the development of predictive models for the drug delivery efficacy of 6-Fluoro-3-hydroxy-2-pyrazine carboxamide. nih.gov This research utilized first-principles simulations to understand the interactions between the drug and a nanocarrier, providing insights into drug release kinetics and binding affinities.
Development of Property-Activity Relationships
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new compounds and provides insights into the structural features that are important for activity.
A QSAR study on a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives with antimicrobial activity revealed the importance of topological parameters for their action against S. aureus and C. albicans. nih.gov The developed models showed high predictive power, explaining a significant portion of the variance in the biological data. nih.gov
Similarly, a robust QSAR model was developed for a set of 47 pyrrolidine analogs that act as dipeptidyl peptidase IV (DPP IV) inhibitors. nih.gov The analysis highlighted the role of shape flexibility, atomic charge, and dipole moment in determining the inhibitory activity. nih.gov
In another study, QSAR analysis was conducted on pyrrolidine derivatives as α-mannosidase inhibitors. nih.gov The models indicated that the presence of polar properties on the van der Waals surface and aromatic rings are crucial for inhibitory activity. nih.gov These findings were supported by docking studies, which showed that the aromatic rings engage in π-π stacking interactions with amino acid residues in the enzyme's active site. nih.gov
Table 3: Key Parameters in QSAR Models for Pyrrolidine-Related Compounds
| Compound Class | Target | Key Descriptors | Reference |
|---|---|---|---|
| 3-Hydroxypyridine-4-ones | S. aureus, C. albicans | Topological parameters | nih.gov |
| Pyrrolidine analogs | Dipeptidyl Peptidase IV (DPP IV) | Shape flexibility index, Ipso atom E-state index, dipole moment | nih.gov |
Conclusion and Future Research Directions
Synthesis of New 3-Hydroxypyrrolidine-1-carboxamide-Based Scaffolds
The creation of new chemical entities based on the this compound core is the foundational step for exploring its therapeutic potential. Future synthetic efforts should focus on diversifying the scaffold to build extensive compound libraries for screening. Key strategies include:
Chiral Synthesis and Stereochemical Control: The hydroxyl group at the 3-position introduces a chiral center. Developing stereoselective synthetic routes to obtain optically pure (R)- and (S)-3-hydroxypyrrolidine is critical, as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. google.comgoogle.com Efficient processes for preparing these chiral intermediates, potentially through methods like asymmetric synthesis using enzymes or from chiral pool starting materials, will be essential for industrial-scale production. google.com
Derivatization of the Carboxamide Moiety: The primary amide of the carboxamide group is a prime site for modification. Synthesis of secondary and tertiary amides by reacting with a diverse range of amines can introduce a wide variety of functional groups, influencing the compound's polarity, solubility, and ability to interact with biological targets.
Modification of the Pyrrolidine (B122466) Ring: Further functionalization of the pyrrolidine ring itself, beyond the 3-hydroxy group, can lead to novel scaffolds. This could involve the introduction of substituents at other positions or the fusion of the pyrrolidine ring with other cyclic systems to create more complex, rigid structures. researchgate.net
Efficient Synthetic Methodologies: The development of efficient and scalable synthetic routes is paramount. wipo.int This includes the use of modern synthetic techniques like microwave-assisted synthesis to accelerate reaction times and improve yields. wisdomlib.org The use of peptide coupling reagents and other advanced amide bond formation strategies can also be employed to overcome challenges in synthesizing certain derivatives. nih.gov
Exploration of Undiscovered Biological Targets for this compound Derivatives
A key area of future research will be to identify and validate the biological targets of novel this compound derivatives. The structural features of this scaffold suggest several promising avenues for investigation:
Enzyme Inhibition: The hydroxypyrrolidine motif is present in inhibitors of various enzymes. For instance, derivatives of dihydroxypyrrolidine have been shown to inhibit carbonic anhydrases. nih.gov Given this precedent, libraries of this compound derivatives should be screened against a wide range of enzyme classes, such as proteases, kinases, and metabolic enzymes.
Antiviral Activity: Heterocyclic carboxamides have been identified as potent antiviral agents, particularly against viruses like norovirus and those in the herpes family. nih.govgoogle.com Research has shown that these compounds can inhibit viral replication. nih.gov Therefore, screening new derivatives for activity against a broad spectrum of viruses is a logical and promising direction.
Anticancer Properties: Many anticancer agents incorporate heterocyclic and carboxamide functionalities. Novel heterocyclic sulfonyl-carboximidamides have shown inhibitory activity against some cancer cell lines. nih.gov The this compound scaffold could be a valuable starting point for developing new cytostatic or cytotoxic agents.
Antimicrobial Effects: Pyrrolidine carboxamides have been identified as a novel class of inhibitors for enzymes essential for bacterial survival, such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov The development of derivatives with potent antibacterial or antifungal properties represents a significant opportunity. wisdomlib.org
Advanced In Vitro and In Vivo Pharmacological Systems for Compound Evaluation
To accurately assess the therapeutic potential of new this compound derivatives, it is crucial to move beyond traditional cell-based assays and animal models. The integration of more sophisticated and human-relevant systems will provide more predictive data on efficacy and safety.
3D Cell Culture and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo environment compared to conventional 2D cell cultures. These models can provide more accurate insights into a compound's effects on cell-cell interactions, drug penetration, and cellular responses within a tissue-like context.
Organs-on-a-Chip Technology: Microfluidic devices, often called "organs-on-a-chip," allow for the creation of dynamic, multi-cellular systems that replicate the key functions of human organs. These systems can be used to study the pharmacokinetics and pharmacodynamics of a compound in a more physiologically relevant manner, potentially reducing the reliance on animal testing.
Humanized Animal Models: For in vivo studies, the use of humanized animal models, such as mice with a humanized immune system or those engrafted with human tumors, can provide more predictive data on a compound's efficacy and toxicity in a human context.
High-Content Imaging and Analysis: High-content screening (HCS) platforms combine automated microscopy with sophisticated image analysis software to simultaneously measure multiple cellular parameters. This technology can be used to gain a deeper understanding of a compound's mechanism of action by observing its effects on cellular morphology, protein localization, and other key cellular events.
Integration of Omics Technologies for Comprehensive Biological Understanding
To fully elucidate the biological effects of this compound derivatives, the integration of "omics" technologies is essential. These approaches provide a global view of cellular changes in response to a compound, offering clues to its mechanism of action and potential off-target effects.
Proteomics: Techniques like mass spectrometry-based proteomics can be used to identify the protein targets of a new compound. By comparing the protein expression profiles of treated and untreated cells, researchers can identify proteins whose levels or post-translational modifications are altered, providing insights into the compound's biological pathways.
Transcriptomics: DNA microarrays and RNA-sequencing (RNA-Seq) can be used to analyze changes in gene expression across the entire genome in response to a compound. This can help to identify the signaling pathways and cellular processes affected by the drug.
Metabolomics: The study of the complete set of small-molecule metabolites in a biological system, known as metabolomics, can reveal how a compound alters cellular metabolism. This can be particularly useful for understanding the effects of drugs targeting metabolic enzymes or pathways.
Chemoinformatics: The use of computational tools to analyze large datasets of chemical and biological information can aid in predicting the biological activities and potential targets of new compounds based on their chemical structure.
Translational Research Opportunities for Preclinical Development
The ultimate goal of developing new this compound derivatives is to translate promising lead compounds into clinical candidates. This requires a dedicated focus on preclinical development activities.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the dose, exposure (pharmacokinetics), and pharmacological effect (pharmacodynamics) is crucial for selecting an appropriate dosing regimen for clinical trials.
Biomarker Development: The identification of biomarkers that can be used to monitor the biological effects of a compound in preclinical models and, eventually, in humans is a critical step in translational research. These biomarkers can be used to assess target engagement, predict efficacy, and monitor for potential toxicity.
IND-Enabling Toxicology Studies: Before a new drug can be tested in humans, a comprehensive set of toxicology and safety pharmacology studies must be conducted in accordance with regulatory guidelines. These studies are designed to identify any potential risks associated with the compound.
Formulation Development: Developing a stable and bioavailable formulation of the drug candidate is essential for its successful administration in clinical trials. This involves selecting appropriate excipients and a suitable delivery system.
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives, potentially leading to the development of new and effective medicines for a range of diseases.
Q & A
Q. Basic Research Focus
- Powder X-ray diffraction (PXRD) to identify crystalline phases (e.g., Form I vs. Form II, differing in 2θ peaks at 12.3° and 18.7°) .
- Differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate distinct polymorphs).
- Dynamic vapor sorption (DVS) to assess hygroscopicity, a key factor in API storage .
How can researchers mitigate risks of intellectual property conflicts when publishing studies on this compound?
Q. Advanced Research Focus
- Conduct a freedom-to-operate (FTO) analysis using patent databases (e.g., Google Patents) to identify existing claims, such as US20170165267A1 covering crystalline forms .
- Avoid disclosed formulation components (e.g., sodium citrate/sweetener combinations in EP2024/00724) .
- Collaborate with institutional IP offices to file provisional patents before public disclosure of novel derivatives.
What methodologies address low solubility of this compound in aqueous systems?
Q. Advanced Research Focus
- Co-solvent systems : Use 20% v/v DMSO/PBS mixtures for in vitro assays, maintaining <0.1% precipitation over 24 hours .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm size) improve bioavailability by 3-fold in rat models .
- Salt formation : Hydrochloride salts (1:1 molar ratio) enhance water solubility to >50 mg/mL at pH 3.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
